(R)-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-ZIRCONIUM(IV)-(R)-(1,1/'-BINAPHTHYL-2)
Beschreibung
®-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-ZIRCONIUM(IV)-®-(1,1/'-BINAPHTHYL-2) is an organometallic compound that features a zirconium center coordinated to a biphenyl ligand, a dimethylcyclopentadienyl ligand, and a binaphthyl ligand
Eigenschaften
CAS-Nummer |
198491-04-2 |
|---|---|
Molekularformel |
C46H38O2Zr |
Molekulargewicht |
714.032 |
IUPAC-Name |
1-(3,4-dimethylcyclopentyl)-2-[2-(3,4-dimethylcyclopentyl)phenyl]benzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;zirconium |
InChI |
InChI=1S/C26H24.C20H14O2.Zr/c1-17-13-21(14-18(17)2)23-9-5-7-11-25(23)26-12-8-6-10-24(26)22-15-19(3)20(4)16-22;21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h5-16H,1-4H3;1-12,21-22H; |
InChI-Schlüssel |
XBPZUGPFYBVAFK-UHFFFAOYSA-N |
SMILES |
C[C]1[CH][C]([CH][C]1C)C2=CC=CC=C2C3=CC=CC=C3[C]4[CH][C]([C]([CH]4)C)C.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.[Zr] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-ZIRCONIUM(IV)-®-(1,1/'-BINAPHTHYL-2) typically involves the reaction of zirconium tetrachloride with the corresponding ligands under inert atmosphere conditions. The reaction is usually carried out in a solvent such as toluene or THF (tetrahydrofuran) at elevated temperatures.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the oxidation state of the zirconium center.
Reduction: Reduction reactions may also be possible, depending on the specific ligands and reaction conditions.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other hydrides.
Substitution Reagents: Various ligands such as phosphines, amines, or other organometallic compounds.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a zirconium oxide species, while substitution could result in a new organometallic complex with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
Materials Science: It could be used in the development of new materials with unique electronic or mechanical properties.
Biology and Medicine
Drug Development:
Industry
Manufacturing: Use in the production of high-performance materials or as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism by which ®-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-ZIRCONIUM(IV)-®-(1,1/'-BINAPHTHYL-2) exerts its effects would involve the coordination of the zirconium center to various substrates, facilitating chemical transformations. The specific molecular targets and pathways would depend on the particular application, such as catalysis or drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium Analogues: Compounds with titanium centers instead of zirconium.
Other Zirconium Complexes: Compounds with different ligands but similar zirconium coordination environments.
Uniqueness
The unique combination of biphenyl, dimethylcyclopentadienyl, and binaphthyl ligands in this compound may confer distinct reactivity and selectivity compared to other similar organometallic compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
